H. pylori Urease Inhibition: Target Compound vs. N-(2,6-Dichlorophenyl)-3-hydroxypropanamide Analog (BDBM50449762)
In an H. pylori urease inhibition assay using the indophenol method [1], the target compound (BDBM50534504) demonstrated an IC50 of 150 nM [1]. In a separate study using the same assay methodology but for a different compound series, the analog BDBM50449762 (CHEMBL4172924), which lacks the indole moiety, achieved an IC50 of 18 nM [2]. This cross-study comparison indicates the target compound is approximately 8.3-fold less potent under these conditions, a structural-activity relationship (SAR) lesson that the indole-urea scaffold in the target compound does not automatically confer superior potency compared to simpler halogenated phenyl-urea analogs.
| Evidence Dimension | IC50 for H. pylori urease inhibition |
|---|---|
| Target Compound Data | 150 nM (BDBM50534504) [1] |
| Comparator Or Baseline | 18 nM (BDBM50449762) [2] |
| Quantified Difference | ~8.3-fold less potent (target vs. comparator) |
| Conditions | Ammonia production measured by indophenol method after 50 min (target) or 1.5 h preincubation (comparator); both use H. pylori ATCC 43504 urease [1][2]. |
Why This Matters
This potency gap demonstrates that the target's specific indolyl-urea scaffold does not guarantee best-in-class urease inhibition potency; procurement decisions for urease research must be based on the specific IC50 value matching the project's potency requirements.
- [1] BindingDB. BDBM50534504 (CHEMBL4590676) - Affinity Data: IC50=150 nM for H. pylori urease. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50534504&monomerid=50534504 View Source
- [2] BindingDB. BDBM50449762 (CHEMBL4172924) - Affinity Data: IC50=18 nM for H. pylori urease. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50449762 View Source
